molecular formula C22H15ClO7 B2489967 ethyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate CAS No. 869079-42-5

ethyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate

Cat. No.: B2489967
CAS No.: 869079-42-5
M. Wt: 426.81
InChI Key: NGNCCGRLVTYDMV-UHFFFAOYSA-N
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Description

Ethyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate is a synthetic coumarin-derived bichromene compound characterized by a fused chromene backbone with two ketone groups (2,2'-dioxo) and a chloro substituent at the 6-position. The 7'-hydroxy group is functionalized with an ethoxycarbonylmethyloxy (acetate) side chain.

Properties

IUPAC Name

ethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO7/c1-2-27-21(25)11-28-14-4-5-15-16(10-20(24)29-19(15)9-14)17-8-12-7-13(23)3-6-18(12)30-22(17)26/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNCCGRLVTYDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate typically involves multiple steps. One common method includes the reaction of 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate exhibits a range of biological activities that make it suitable for various applications:

  • Anticancer Activity : Research has shown that derivatives of bichromenes can inhibit the growth of cancer cells. For instance, studies indicate that this compound demonstrates significant cytotoxic effects against breast cancer cell lines at low concentrations (10 µM) .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases. It has been shown to reduce neuronal apoptosis and promote survival pathways, indicating potential therapeutic applications in conditions like Alzheimer's disease .
  • Anti-inflammatory Properties : In animal models of inflammation, this compound has demonstrated the ability to reduce edema and inflammatory markers. This suggests its utility as an anti-inflammatory agent .

Case Study 1: Anticancer Effects

A recent study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. This highlights the compound's potential as a lead candidate for developing new anticancer therapies .

Case Study 2: Neuroprotection

In another study focused on neurodegenerative diseases, researchers found that this compound effectively reduced neuronal death in vitro and promoted neuronal survival pathways in animal models. These findings support its potential use in treating conditions such as Alzheimer's disease .

Case Study 3: Anti-inflammatory Activity

In vivo studies assessed the anti-inflammatory properties of this compound in induced inflammation models. Results showed significant reductions in inflammatory markers and edema compared to control groups treated with standard anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of ethyl 2-({6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate involves its interaction with specific molecular targets. The bichromene core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Weight Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Reference
Ethyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate Cl (6), OAc (7') C₂₁H₁₅ClO₈ 430.79*
8-Methoxy-2,2′-dioxo-2H,2′H-3,4′-bichromen-7′-yl acetate OMe (8), OAc (7') C₂₁H₁₄O₇ 378.34
6-Bromo-2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl acetate Br (6), OAc (7') C₂₀H₁₁BrO₆ 427.20
Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate Cl (6), OMe (ester) C₁₃H₁₁ClO₅ 282.68
Ethyl 3-(2H-chromen-3-yl)-3-(3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl) propanoate Pyran and chromene fusion C₂₀H₂₀O₈ 388.37

*Estimated based on methyl analog (MW 408.36 in ).

Key Observations :

  • Halogen Effects : The chloro substituent (6-position) in the target compound reduces molecular weight compared to bromo analogs (e.g., 427.20 in ). Chlorine’s electronegativity may enhance polarity and influence binding interactions in biological systems.
  • Methoxy vs. Hydroxy : The 8-methoxy analog () lacks the chloro group, reducing steric hindrance and possibly enhancing metabolic stability relative to the target compound.

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs

Compound Name Melting Point (°C) Solubility Trends Reference
This compound Not reported Likely low (ester groups)
6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione 239–241 Moderate (polar substituents)
7,7’,8’-Trihydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione >270 Low (hydrogen bonding)
6-Bromo-2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl acetate Not reported Very low (bromo group)

Analysis :

  • Polar substituents (e.g., hydroxy, dimethylamino) increase melting points and solubility in polar solvents (e.g., compound with MP >270°C in ).
  • The target compound’s chloro and ester groups likely result in lower aqueous solubility compared to hydroxy-rich analogs.

Implications for Target Compound :

  • The chloro and acetate groups may enhance lipophilicity, improving cell membrane penetration for antimicrobial or anticancer applications.

Biological Activity

Ethyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H11ClO5
  • Molecular Weight : 284.68 g/mol

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases. This compound has been evaluated for its antioxidant properties using several assays:

  • DPPH Assay : The compound exhibited significant free radical scavenging activity against DPPH radicals.
    • Scavenging Activity : 39.899 ± 1.56% at 1 mg/mL concentration.
  • ABTS Assay : It also demonstrated effective scavenging against ABTS radicals.
    • Scavenging Activity : 35.798 ± 0.082% at 1 mg/mL concentration.
  • FRAP Assay : The ferric reducing antioxidant power was measured to assess the compound's ability to reduce ferric ions.
    • FRAP Activity : Ranged from 0.296 ± 0.019 to 1.087 ± 0.026 mg ascorbic acid equivalents per mg of dry extract.

These results indicate that this compound possesses strong antioxidant capabilities that could be beneficial in preventing oxidative damage in biological systems .

Cytotoxic Effects

The cytotoxic potential of the compound has been investigated on various cancer cell lines:

  • Cell Line Tested : MDA-MB-468 (triple-negative breast cancer).
  • Method : Crystal violet assay was used to determine cell viability post-treatment with the compound.

The results indicated that this compound exhibited significant cytotoxic effects on the MDA-MB-468 cell line, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their derivatives:

  • Study on Antioxidant Properties :
    • A study evaluated extracts from Streptomyces coeruleofuscus, which showed comparable antioxidant activities to those observed in ethyl acetate derivatives .
    CompoundDPPH Scavenging (%)ABTS Scavenging (%)FRAP (mg EAA/mg extract)
    Ethyl Compound39.899 ± 1.5635.798 ± 0.0821.087 ± 0.026
    Streptomyces ExtractSimilar results reportedSimilar results reportedComparable values reported

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